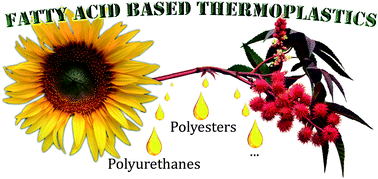Structure–properties relationship of fatty acid-based thermoplastics as synthetic polymer mimics
Polymer Chemistry Pub Date: 2013-07-15 DOI: 10.1039/C3PY00791J
Abstract
Nowadays the use of vegetable oils as


Recommended Literature
- [1] HKUST-1 growth on glassy carbon†
- [2] Electrospun poly(N-isopropyl acrylamide)/poly(caprolactone) fibers for the generation of anisotropic cell sheets†
- [3] Star-like nanostructured polyaniline and polyanisidine prepared from d-glucose: synthesis, characterization, and properties
- [4] The mechanism of carbonate formation on Pd–Al2O3 catalysts†
- [5] Na-β-Al2O3 stabilized Fe2O3 oxygen carriers for chemical looping water splitting: correlating structure with redox stability†
- [6] Oxidative additions to palladium(0)
- [7] Raman selection rule for surface optical phonons in ZnS nanobelts
- [8] Microparticle self-assembly induced by travelling surface acoustic waves†
- [9] Inclusion of multiple cycling of potential in the deep neural network classification of voltammetric reaction mechanisms
- [10] Regioselective catalytic hydrogenation of citral with ionic liquids as reaction modifiers

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 3189-13-7
-
CAS no.: 518-94-5
-
1-phenyl-2-sulfanylethan-1-one
CAS no.: 2462-02-4
-
CAS no.: 3093-35-4
-
4,6-Dichloro-2-phenylpyrimidine
CAS no.: 3740-92-9
-
CAS no.: 3120-74-9
-
CAS no.: 2516-93-0









